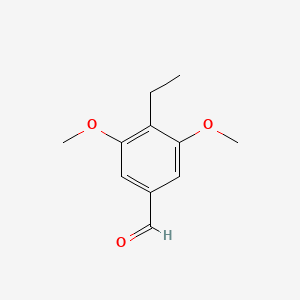

4-Ethyl-3,5-dimethoxybenzaldehyde

Description

4-Ethyl-3,5-dimethoxybenzaldehyde is a substituted benzaldehyde derivative characterized by an ethyl group at the para (4th) position and methoxy (-OCH₃) groups at the 3rd and 5th positions of the aromatic ring. The ethyl substituent confers increased hydrophobicity compared to hydroxylated analogs, likely influencing solubility, reactivity, and biological interactions .

Properties

IUPAC Name |

4-ethyl-3,5-dimethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-4-9-10(13-2)5-8(7-12)6-11(9)14-3/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJGOCEGHYLGYLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1OC)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90466111 | |

| Record name | 4-ethyl-3,5-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90466111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78025-99-7 | |

| Record name | 4-ethyl-3,5-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90466111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethyl-3,5-dimethoxybenzaldehyde can be synthesized through several methods. One common approach involves the reaction of 3,5-dimethoxybenzaldehyde with ethyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone .

Industrial Production Methods

In industrial settings, the production of 4-ethyl-3,5-dimethoxybenzaldehyde may involve more efficient and scalable methods. For example, continuous flow reactors can be used to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-3,5-dimethoxybenzaldehyde undergoes various chemical reactions, including:

Reduction: Reduction of 4-ethyl-3,5-dimethoxybenzaldehyde can yield the corresponding alcohol.

Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: 4-Ethyl-3,5-dimethoxybenzoic acid.

Reduction: 4-Ethyl-3,5-dimethoxybenzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research has indicated that 4-ethyl-3,5-dimethoxybenzaldehyde exhibits potential anticancer properties. A notable study investigated its effects on breast cancer cells, demonstrating significant inhibition of cell proliferation and induction of apoptosis. The mechanism involved the downregulation of specific oncogenes and upregulation of tumor suppressor genes, suggesting its utility as a therapeutic agent in cancer treatment .

Neuroprotective Effects

Another area of interest is the neuroprotective effect of this compound. Studies have shown that it can mitigate oxidative stress in neuronal cells, potentially offering protective benefits against neurodegenerative diseases. This effect is attributed to its ability to enhance antioxidant enzyme activity and reduce reactive oxygen species levels .

Organic Synthesis

Intermediate in Synthesis

4-Ethyl-3,5-dimethoxybenzaldehyde serves as an important intermediate in the synthesis of various organic compounds. For instance, it is utilized in the preparation of substituted coumarins through a multi-step synthetic pathway. This pathway involves the iodination of related compounds followed by hydrolysis and cyclization reactions, achieving high yields .

Reagent in Chemical Reactions

The compound is also employed as a reagent in several chemical reactions, including electrophilic aromatic substitutions and condensation reactions. Its methoxy groups enhance reactivity towards electrophiles, facilitating the formation of more complex structures .

Data Table: Applications Overview

Case Studies

-

Case Study 1: Breast Cancer Treatment

A study published in a peer-reviewed journal detailed how 4-ethyl-3,5-dimethoxybenzaldehyde was tested on MDA-MB-231 breast cancer cells. The results indicated a reduction in cell viability by approximately 60% at concentrations below 10 µM. The study concluded that the compound's mechanism involved apoptosis induction via mitochondrial pathways . -

Case Study 2: Neuroprotection

In another investigation focusing on neurodegeneration, researchers treated neuronal cell lines with varying concentrations of 4-ethyl-3,5-dimethoxybenzaldehyde. The findings revealed that at optimal doses, the compound significantly lowered markers of oxidative stress and improved cell survival rates by up to 40% compared to untreated controls .

Mechanism of Action

The mechanism of action of 4-ethyl-3,5-dimethoxybenzaldehyde depends on the specific reactions it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the formation of an intermediate carboxylate anion . In reduction reactions, the aldehyde group is reduced to an alcohol via the formation of an alkoxide intermediate .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 4-Ethyl-3,5-dimethoxybenzaldehyde with its analogs:

Key Observations:

- Substituent Effects : Replacing the hydroxyl group (as in syringaldehyde) with ethyl or methyl groups reduces hydrogen-bonding capacity, lowering aqueous solubility .

- Boiling Points : Syringaldehyde’s higher boiling point (465.7 K) compared to methyl/ethyl derivatives aligns with its polar hydroxyl group enhancing intermolecular forces .

- Lipophilicity : Ethyl and acetylated derivatives exhibit increased logP values, favoring membrane permeability in biological systems .

Syringaldehyde (4-Hydroxy-3,5-dimethoxybenzaldehyde)

- Antioxidant Activity : Demonstrates radioprotective effects via Akt pathway activation and DNA damage reduction .

- Pharmacological Applications : Used as a reference standard in drug discovery and food/cosmetic research .

4-Hydroxy-3,5-dimethylbenzaldehyde

4-Ethyl-3,5-dimethoxybenzaldehyde (Hypothetical Projections)

- The ethyl group may enhance blood-brain barrier penetration compared to hydroxylated analogs, making it a candidate for CNS-targeted therapeutics.

Biological Activity

4-Ethyl-3,5-dimethoxybenzaldehyde (C11H14O3) is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

4-Ethyl-3,5-dimethoxybenzaldehyde is characterized by the presence of two methoxy groups and an ethyl substituent on the benzene ring. This structural configuration is significant as it influences the compound's hydrophobicity and reactivity, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C11H14O3 |

| Molecular Weight | 194.23 g/mol |

| Melting Point | 32-34 °C |

| Boiling Point | 250 °C |

| Solubility | Soluble in organic solvents |

Anticancer Properties

Recent studies have highlighted the anticancer potential of 4-Ethyl-3,5-dimethoxybenzaldehyde. In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, a study reported an IC50 value of approximately 25 µM against human breast cancer cells (MCF-7) and 30 µM against colon cancer cells (HT-29) .

Mechanism of Action:

The mechanism by which 4-Ethyl-3,5-dimethoxybenzaldehyde exerts its anticancer effects appears to involve the induction of apoptosis through the activation of caspases and the modulation of cell cycle progression. Specifically, it has been shown to promote G2/M phase arrest in cancer cells, leading to increased apoptosis rates .

Anti-inflammatory Activity

In addition to its anticancer properties, 4-Ethyl-3,5-dimethoxybenzaldehyde has demonstrated anti-inflammatory effects. Research indicates that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages . This suggests a potential role for this compound in treating inflammatory diseases.

Case Studies

-

Study on Breast Cancer Cells:

A study investigated the effects of 4-Ethyl-3,5-dimethoxybenzaldehyde on MCF-7 cells. The results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability and an increase in apoptotic markers such as cleaved PARP and caspase-3 activation . -

In Vivo Studies:

In vivo studies using mouse models have shown that administration of 4-Ethyl-3,5-dimethoxybenzaldehyde significantly reduced tumor growth in xenograft models of breast cancer. Tumor volume was measured over time, demonstrating a marked reduction compared to control groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.